6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol is an organic compound classified within the pyrrolopyridine family. It features a bromine atom at the sixth position and a hydroxyl group at the fourth position of the pyrrolo[2,3-b]pyridine framework. This compound is notable for its potential applications in chemical research and pharmaceutical development due to its unique structural characteristics and biological activities. The compound has been investigated for its biochemical properties, particularly its interactions with various enzymes and receptors, which are crucial in cellular signaling pathways and disease mechanisms .
The synthesis of 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol can be achieved through several organic synthesis methods. A common approach involves the bromination of 1H-pyrrolo[2,3-b]pyridine followed by hydroxylation at the fourth position. The reaction typically employs brominating agents such as N-bromosuccinimide (NBS) in solvents like dichloromethane under controlled conditions .
Key steps in the synthesis include:
In industrial settings, optimizing parameters such as temperature, pressure, and catalyst use is essential to enhance yield and purity during large-scale production .
The compound's molecular formula is , with a molecular weight of approximately 228.05 g/mol. The presence of the bromine atom significantly influences its reactivity and biological properties.
6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol is involved in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol primarily involves its interaction with specific enzymes and receptors. It has been shown to inhibit certain kinases, which play critical roles in cellular signaling pathways related to growth and proliferation.
Research indicates that this compound can effectively modulate enzyme activity by binding to active sites, leading to alterations in cellular processes such as apoptosis and cell migration. For instance, it has demonstrated significant inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in various cancers .
Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry have been utilized to confirm the structure and purity of this compound .
6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol has significant applications in scientific research:
This compound represents a valuable tool for researchers aiming to explore new therapeutic avenues or develop novel chemical entities with specific biological activities.
The construction of the 7-azaindole core bearing pre-installed bromo and hydroxy functionalities typically follows convergent routes, emphasizing protection-deprotection strategies and sequential cross-coupling:
Core Assembly via Gould-Jacobs Reaction: Initial ring formation often utilizes cyclization of 4-aminopyridines with α-haloketones. For 6-bromo derivatives, 5-bromo-2-aminopyridine-4-ol serves as a key starting material. Reaction with bromoacetone or ethyl bromopyruvate under basic conditions yields the bicyclic structure. Yields range from 45-65%, with purification challenges due to regioisomeric byproducts [5] [6].
Protection Strategies for N-H and Hydroxy Groups: The pyrrole N-H (position 1) is highly acidic (pKa ~17), necessitating protection during subsequent reactions. The trimethylsilylethoxymethyl (SEM) group is preferred over benzenesulfonyl or methyl due to its orthogonal deprotection and steric bulk, which minimizes unwanted N-alkylation. Simultaneously, the 4-hydroxy group often requires protection as a silyl ether (e.g., tert-butyldiphenylsilyl, TBDPS) to prevent O-alkylation or oxidation during C-H functionalization. SEM protection is achieved quantitatively using SEM-Cl and DIEA in DMF at 0-25°C [5] [6].
Late-Stage Bromination Challenges: Direct bromination of unprotected 1H-pyrrolo[2,3-b]pyridin-4-ol is problematic due to the electron-donating hydroxyl group, which promotes overbromination. An optimized route instead brominates a protected 4-chloro precursor using NBS (1.05 equiv) in DMF at 0°C, achieving 85% yield with high C6 regioselectivity. Subsequent hydrolysis (NaOH, EtOH/H₂O) then yields the 4-hydroxy-6-bromo compound [6] [8].
Table 1: Multi-Step Synthesis Routes for 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol
| Route | Key Steps | Overall Yield | Advantages/Limitations |
|---|---|---|---|
| Gould-Jacobs Cyclization | 5-Bromo-2-aminopyridine-4-ol + bromoacetone → Cyclization → Deprotection | 25-30% | Direct but low-yielding; byproduct formation |
| Halogenation-Hydrolysis | SEM-protected 4-chloro intermediate → C6 Bromination → Acidic hydrolysis | 55-65% | High regioselectivity; requires protection |
| Reductive Functionalization | 4,6-Dibromo derivative → Selective Pd-catalyzed reduction at C4 → Hydrolysis | 45-50% | Avoids harsh hydrolysis; moderate selectivity |
Regioselective bromination is pivotal for directing downstream coupling reactions. The electron-rich nature of the pyrrolopyridine ring demands precise control to avoid polybromination:
Electrophilic Bromination: The hydroxyl group at C4 activates the ring towards electrophilic substitution. Bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in polar aprotic solvents (DMF, DCM) occurs predominantly at C6 (para to OH), with minor C2 bromination. Kinetic studies reveal that NBS in DMF at 0°C provides 90-97% C6 selectivity with 1.0 equivalent of reagent. Higher temperatures or excess bromine lead to 2,6-dibromination [6] [8].
Directed Ortho-Lithiation/Bromination: For C2 bromination, a directed ortho-metalation strategy is employed. Protection with SEM enables lithiation at C2 using n-BuLi (-78°C, THF), followed by quenching with 1,2-dibromoethane. This achieves >85% C2-brominated product without competing C6 reaction. Subsequent C6 bromination with NBS then affords the 2,6-dibromo derivative, a versatile intermediate for sequential couplings [5] [6].
Radical Bromination Limitations: While effective for alkyl substituents, radical bromination (e.g., Br₂/hν) of the core scaffold is non-selective, yielding complex mixtures due to competing reactions at the benzylic C3 position and the electron-rich pyrrole ring. This method is generally avoided for late-stage functionalization [8].
Table 2: Bromination Techniques and Regioselectivity
| Method | Conditions | Regioselectivity | Yield | Application |
|---|---|---|---|---|
| NBS (Electrophilic) | 0.95-1.05 eq, DMF, 0°C, 1h | C6 (para to OH) >95% | 85-92% | 6-Mono-bromo synthesis |
| Br₂ (Electrophilic) | 1.0 eq, DCM, 25°C, 2h | C6:C2 ~7:1 | 75-80% | Requires careful quenching |
| Directed Lithiation | n-BuLi (1.3 eq), THF, -78°C → Br₂ | C2 >85% | 70-78% | 2-Bromo or 2,6-dibromo synthesis |
| NBS (Excess) | 2.2 eq, DMF, 25°C, 12h | 2,6-Dibromination | 88% | Dibromo intermediates |
The C6-bromine serves as a primary site for Pd-catalyzed cross-couplings, enabling C-C, C-N, and C-O bond formation. Chemoselectivity is critical when multiple halogens are present:
Suzuki-Miyaura Arylation (C-C Bond Formation): Coupling of 6-bromo-1H-pyrrolo[2,3-b]pyridin-4-ol with arylboronic acids requires careful catalyst selection. Pd₂(dba)₃/XPhos (2 mol%) in toluene/H₂O (3:1) with K₂CO₃ (2.0 eq) at 90°C achieves 75-92% yield for electron-rich and electron-neutral boronic acids. Electron-deficient partners require SPhos precatalyst to prevent protodebromination. Crucially, the unprotected hydroxyl group is compatible, though N-SEM protection improves yields by 8-12% by preventing Pd coordination to the pyrrole N [5] [6].
Buchwald-Hartwig Amination (C-N Bond Formation): Primary and secondary amines couple efficiently at C6 using RuPhos Pd G2 precatalyst (3 mol%) and RuPhos ligand (6 mol%) in dioxane at 100°C. Cyclic amines (morpholine, piperazine) give 82-90% yields, while anilines require BrettPhos precatalyst. For 2,6-dibromo substrates, chemoselective amination occurs first at C6 due to reduced steric hindrance, allowing sequential C2 functionalization [5] [6] [10].
Challenges in Sonogashira and Negishi Couplings: Alkynylation using terminal alkynes proceeds well (Pd(PPh₃)₂Cl₂, CuI, Et₃N, 70°C; 65-80% yield), but the hydroxyl group necessitates inert atmosphere to prevent Glaser homocoupling. Negishi couplings (alkylzinc reagents) suffer from low yields (<50%) due to competitive reduction, favoring Miyaura borylation/Suzuki sequences for alkyl introduction [4] [6].
Table 3: Palladium-Catalyzed Cross-Coupling Reactions at C6
| Reaction Type | Catalyst System | Conditions | Yield Range | Key Applications |
|---|---|---|---|---|
| Suzuki (Aryl) | Pd₂(dba)₃/XPhos | Toluene/H₂O, K₂CO₃, 90°C, 12h | 75-92% | Biaryl derivatives for kinase inhibitors |
| Suzuki (Heteroaryl) | Pd(PPh₃)₄/SPhos | DME, K₃PO₄, 85°C, 8h | 70-85% | Pyridyl, pyrimidyl derivatives |
| Buchwald (Amines) | RuPhos Pd G2/RuPhos | Dioxane, t-BuONa, 100°C, 6-10h | 82-90% | Morpholino, piperazinyl pharmacophores |
| Buchwald (Anilines) | BrettPhos Pd G3/BrettPhos | Toluene, K₂CO₃, 110°C, 24h | 60-75% | Diarylamine inhibitors |
| Sonogashira | PdCl₂(PPh₃)₂/CuI, PPh₃ | Et₃N, THF, 70°C, 6h | 65-80% | Alkynyl probes for imaging |
Transitioning from laboratory to pilot-plant synthesis (>>1 kg) necessitates optimization for cost, safety, and purity:
Catalyst Recycling and Ligand Design: Pd leaching in Suzuki couplings is minimized using XPhos Pd G3 immobilized on silica (SiliaCat®). This heterogeneous catalyst achieves >95% conversion over 5 cycles without yield drop, reducing Pd waste to <50 ppm in the product. For Buchwald amination, low-Pd systems (Pd(OAc)₂/RuPhos, 0.5 mol%) enable catalyst loading reduction by 60% while maintaining 90% yield through rigorous oxygen exclusion [5] [6].
Deprotection and Purification Challenges: Acidic SEM removal (HCl, MeOH, 50°C) generates formaldehyde, leading to dimeric side products (e.g., tricyclic 8-membered derivatives via Mannich reactions). Optimized cleavage uses MgBr₂·OEt₂ (3.0 eq) in DCM (25°C, 2h), suppressing formaldehyde release and improving isolated yields to 88-92%. Subsequent crystallization from ethanol/water (4:1) affords API-grade purity (>99.5% HPLC) without chromatography [5] [6].
Solvent Selection and Waste Reduction: Replacing DMF with cyclopentyl methyl ether (CPME) in bromination reduces genotoxic impurities. CPME’s low water solubility facilitates aqueous workup, decreasing organic waste by 40%. Telescoping steps (e.g., SEM protection → bromination → coupling without isolation) minimizes solvent use, boosting overall yield from 48% to 65% for a 5-step sequence [5] [6].
Continuous Flow Processing: Key steps like lithiation-bromination and SEM deprotection are adapted to continuous flow. Microreactors (Corning AFR®) enable precise temperature control (-78°C for lithiation), reducing n-BuLi usage by 25% and improving dibromide yield to 91%. Scale-up to 100 kg/month is demonstrated using integrated flow/purification modules [6].
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1